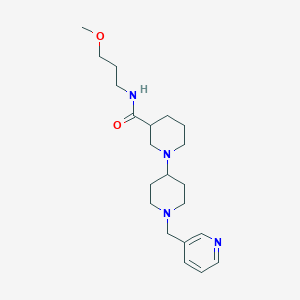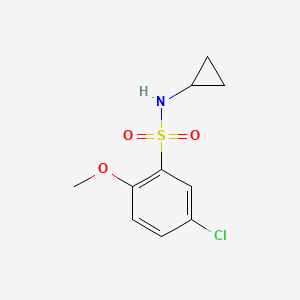
N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide 41-2272 works by activating the soluble guanylate cyclase (sGC) enzyme, which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC and increasing cGMP levels, this compound 41-2272 promotes vasodilation and inhibits inflammation and fibrosis.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It promotes vasodilation by relaxing smooth muscle cells in blood vessels, which leads to increased blood flow and decreased blood pressure. It also inhibits inflammation by reducing the production of pro-inflammatory cytokines and chemokines, and it inhibits fibrosis by reducing the production of collagen and other extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide 41-2272 for lab experiments is its specificity for sGC activation, which allows researchers to study the effects of cGMP signaling in a controlled manner. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of cGMP over time.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide 41-2272. One area of interest is the potential therapeutic applications of this compound 41-2272 in the treatment of pulmonary hypertension and other cardiovascular diseases. Another area of interest is the potential use of this compound 41-2272 as a tool for studying the role of cGMP signaling in various physiological processes. Finally, there is ongoing research into the development of new sGC activators with improved pharmacokinetic properties and therapeutic potential.
Synthesemethoden
The synthesis method for N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide 41-2272 involves several steps, starting with the reaction of 3-fluoro-4-methoxyaniline with sec-butyl chloride in the presence of a base such as sodium hydride. The resulting product is then reacted with sulfuryl chloride to form the sulfonamide group. The final step involves the reaction of the sulfonamide intermediate with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and potassium tert-butoxide to yield this compound 41-2272.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide 41-2272 has been extensively studied for its potential use in various scientific research applications. It has been shown to have a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects. It has also been shown to have potential therapeutic applications in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-butan-2-yl-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S/c1-4-8(2)13-17(14,15)9-5-6-11(16-3)10(12)7-9/h5-8,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFUMQJEHVNFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenyl}imidazolidin-2-one](/img/structure/B5370356.png)

![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)
![4-(4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5370381.png)


![3-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5370399.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5370400.png)
![2-[cyclohexyl(methyl)amino]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]nicotinamide](/img/structure/B5370406.png)
![2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5370414.png)
![N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5370418.png)

![methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5370447.png)